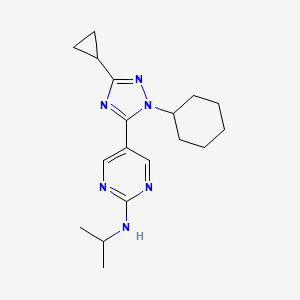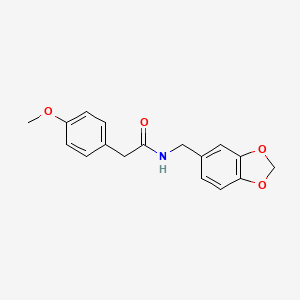![molecular formula C13H13NO2 B5623182 3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5623182.png)
3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone, also known as DMF, is a chemical compound that belongs to the furanone family. It is widely used in scientific research due to its unique properties and potential applications.
作用機序
3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone exerts its effects by modifying the activity of various signaling pathways in the body. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce oxidative stress, inflammation, and neuronal damage. This compound has also been shown to enhance mitochondrial function and reduce apoptosis. In addition, this compound can modulate the activity of immune cells and promote tissue repair.
実験室実験の利点と制限
3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive, which makes it accessible for researchers on a budget. However, this compound has some limitations for lab experiments. It can be toxic at high concentrations, which can affect the viability of cells and tissues. This compound can also interfere with the activity of other signaling pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases. Another future direction is in the development of new drug formulations that can enhance the bioavailability and efficacy of this compound. Finally, this compound can be further studied for its potential use in cancer therapy, either as a standalone treatment or in combination with other drugs.
Conclusion:
This compound is a unique and versatile compound that has many potential applications in scientific research. It has been extensively studied for its anti-inflammatory, antioxidant, and neuroprotective properties. This compound has several advantages for lab experiments, but also has some limitations that need to be taken into account. There are many future directions for the study of this compound, which will further enhance our understanding of its potential applications in various fields of science.
合成法
3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone can be synthesized by the reaction of dimethylamine and ethyl acetoacetate in the presence of a strong base. The reaction yields this compound as a yellow solid, which can be purified by recrystallization.
科学的研究の応用
3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone has been extensively studied for its potential applications in various fields of science. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been used in the treatment of multiple sclerosis, psoriasis, and other autoimmune diseases. It has also been studied for its potential use in cancer therapy.
特性
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14(2)9-11-8-12(16-13(11)15)10-6-4-3-5-7-10/h3-9H,1-2H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUCTFSVJSWKLR-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C=C(OC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C=C(OC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5623101.png)
![(2-{2-[1-(3-methoxypropanoyl)-3-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5623104.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B5623105.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5623106.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5623114.png)


![1-{3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzoyl}-D-prolinamide](/img/structure/B5623137.png)

![1-[6-amino-2-(butylthio)pyrimidin-4-yl]-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5623158.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propylsulfonyl)piperidine](/img/structure/B5623169.png)
![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5623178.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5623180.png)
![1-[(6-ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol](/img/structure/B5623184.png)